molecular formula C12H18N4O3 B1273462 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol CAS No. 23470-44-2

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Cat. No. B1273462
CAS RN: 23470-44-2
M. Wt: 266.3 g/mol
InChI Key: MAGAFWCADCQCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08999993B2

Procedure details

A mixture of 5-chloro-2-nitroaniline (5.0 g, 29.0 mmol), 2-piperazin-1-yl-ethanol (11.3 g, 87.0 mmol) and anhydrous potassium carbonate (4.4 g, 31 mmol) in N,N-dimethylacetamide (10 ml) was stirred at 120-125° C. under nitrogen for 1 day. Sample NMR analysis showed complete conversion of the starting material. The resultant mixture was then cooled to room temperature, poured into cold water (30 ml) and stirred vigorously and cooled at 5° C. overnight. The resulting yellow precipitate was collected by filtration, washed well with water then dried on the filter funnel. The resulting yellow brown solid was slurried in diethyl ether (30 mL), filtered, washed with additional diethyl ether, dried to afford 2-[4-(3-Amino-4-nitro-phenyl)-piperazin-1-yl]-ethanol (6.0 g, 77%) as a yellow powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].[N:12]1([CH2:18][CH2:19][OH:20])[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C(=O)C>[NH2:7][C:6]1[CH:8]=[C:2]([N:15]2[CH2:16][CH2:17][N:12]([CH2:18][CH2:19][OH:20])[CH2:13][CH2:14]2)[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
Name
Quantity
11.3 g
Type
reactant
Smiles
N1(CCNCC1)CCO
Name
Quantity
4.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
122.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 120-125° C. under nitrogen for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred vigorously
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 5° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was collected by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
then dried on the filter funnel
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with additional diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
NC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.